

Application Notes & Protocols for BI-1910

Preclinical Studies

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Compound of Interest

Compound Name: BI-1910

Cat. No.: B15604077

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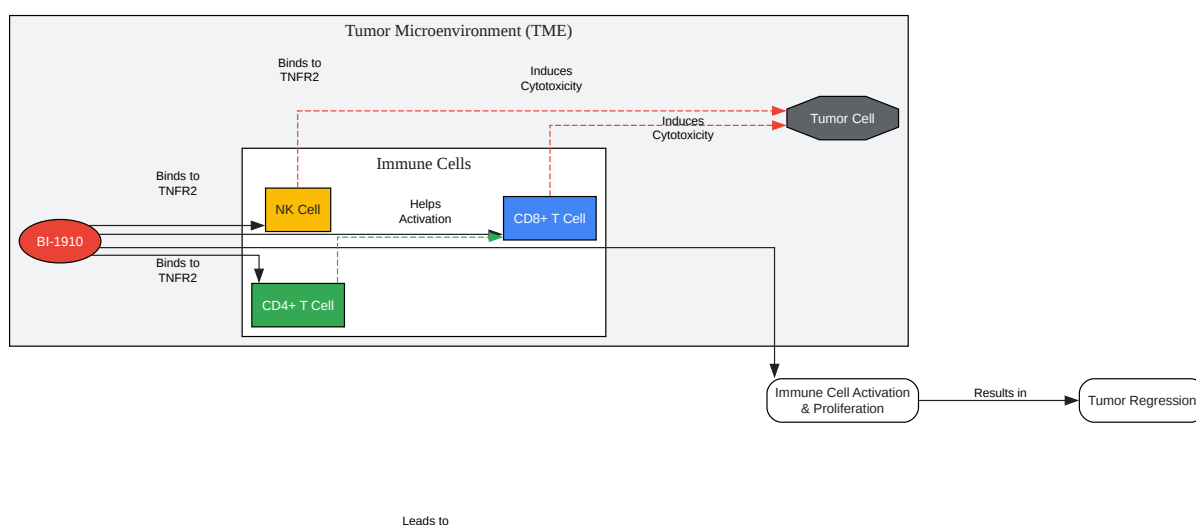
Introduction

BI-1910 is an agonistic human IgG2 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2), also known as TNFRSF1B.[1][2][3] TNFR2 is a compelling target in immuno-oncology as its expression is largely restricted to immune cells, and it is particularly upregulated on regulatory T cells (Tregs) within the tumor microenvironment.[1][4][5] **BI-1910** functions as a TNFR2 agonist, stimulating the receptor to enhance the activation and proliferation of key anti-tumor immune cells, including CD4+ and CD8+ T cells, as well as Natural Killer (NK) cells.[1][3][6][7] Unlike some other approaches, **BI-1910** binds selectively to TNFR2 without blocking the interaction with its natural ligand, TNF- α . [4][7] Preclinical studies have demonstrated that a mouse surrogate of **BI-1910** elicits potent, CD8+ T cell-dependent anti-tumor activity, both as a monotherapy and in combination with anti-PD-1 agents.[1][5] These application notes provide a detailed framework for the preclinical evaluation of **BI-1910**, outlining key in vitro and in vivo experimental protocols to assess its mechanism of action, efficacy, and pharmacokinetic/pharmacodynamic profile.

1. Mechanism of Action & Signaling Pathway

BI-1910 exerts its anti-tumor effect by providing a co-stimulatory signal through TNFR2 on effector immune cells.[3][5] Upon binding, **BI-1910** promotes the activation, expansion, and effector function of CD8+ cytotoxic T cells and CD4+ helper T cells, leading to an enhanced immune response against tumor cells.[1][4] The expression of TNFR2 on Tregs suggests a

complex role, but the agonistic approach with **BI-1910** has been shown to favor an overall pro-inflammatory, anti-tumor response.[5][7]



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Caption: Proposed mechanism of action for **BI-1910**.

Experimental Protocols

In Vitro Efficacy & Potency Assays

These protocols are designed to confirm the agonistic activity of **BI-1910** on primary human immune cells.

Protocol 2.1.1: T-Cell Activation & Proliferation Assay

- Objective: To quantify the ability of **BI-1910** to induce activation and proliferation of human T cells.
- Materials:
 - **BI-1910** Antibody
 - Isotype Control Human IgG2
 - Human Peripheral Blood Mononuclear Cells (PBMCs)
 - RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
 - Anti-CD3 Antibody (for sub-optimal T-cell stimulation)
 - CFSE (Carboxyfluorescein succinimidyl ester) dye
 - Flow cytometry antibodies: Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69
 - 96-well U-bottom plates
- Methodology:
 1. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
 2. Label PBMCs with CFSE dye according to the manufacturer's protocol to track cell division.
 3. Plate 2×10^5 CFSE-labeled PBMCs per well in a 96-well plate pre-coated with a sub-optimal concentration of anti-CD3 antibody (e.g., 0.1 $\mu\text{g/mL}$).
 4. Prepare serial dilutions of **BI-1910** and isotype control antibody (e.g., from 0.01 ng/mL to 10 $\mu\text{g/mL}$).

5. Add antibody dilutions to the appropriate wells. Include "no antibody" and "unstimulated" controls.
 6. Incubate plates for 72-96 hours at 37°C, 5% CO₂.
 7. Harvest cells and stain with fluorescently-conjugated antibodies against CD4, CD8, CD25, and CD69.
 8. Acquire data on a flow cytometer.
- Data Analysis:
 - Gate on CD4+ and CD8+ T-cell populations.
 - Measure the percentage of cells upregulating activation markers (CD25+, CD69+).
 - Measure proliferation by analyzing the dilution of the CFSE signal.
 - Calculate EC₅₀ values for activation and proliferation.

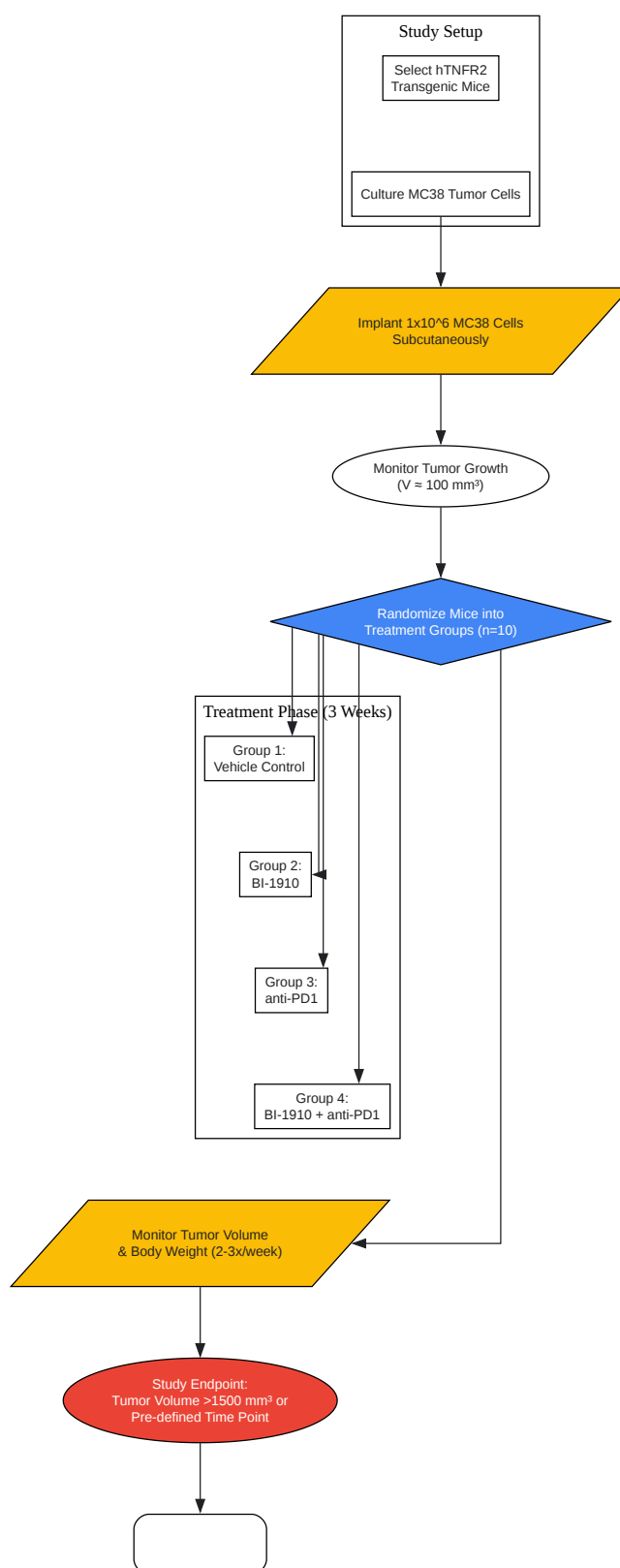
Protocol 2.1.2: Cytokine Release Assay

- Objective: To measure the profile of cytokines released by T cells upon stimulation with **BI-1910**.
- Methodology:
 1. Set up the T-cell activation assay as described in Protocol 2.1.1.
 2. After 48-72 hours of incubation, centrifuge the plate and carefully collect the culture supernatant from each well.
 3. Analyze supernatant for key cytokines (e.g., IFN- γ , TNF- α , IL-2, IL-10) using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.
- Data Analysis:
 - Generate dose-response curves for each cytokine.

- Compare cytokine levels between **BI-1910** treated, isotype control, and unstimulated wells.

In Vivo Efficacy Studies

This protocol outlines an experiment to evaluate the anti-tumor efficacy of **BI-1910** in an appropriate mouse model. Based on preclinical findings, a syngeneic model in human TNFR2 transgenic mice is recommended to assess the human-specific antibody.[5]



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Caption: Workflow for an in vivo anti-tumor efficacy study.

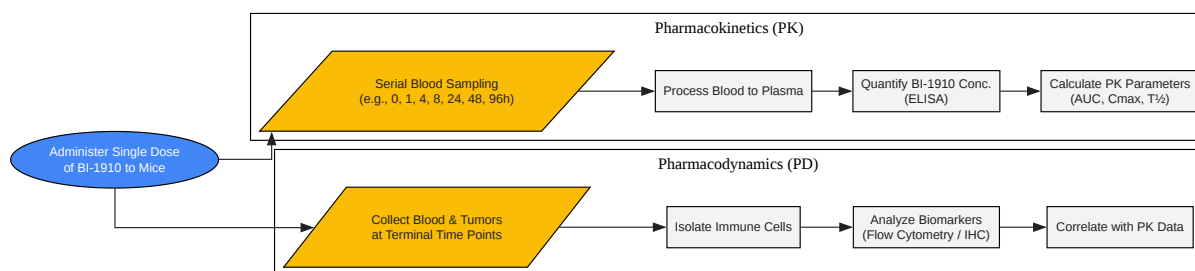
Protocol 2.2.1: Syngeneic Tumor Model in hTNFR2 Transgenic Mice

- Objective: To assess the anti-tumor activity of **BI-1910** alone and in combination with an anti-PD-1 antibody.
- Materials:
 - C57BL/6 mice transgenic for human TNFR2.
 - MC38 (colon adenocarcinoma) or B16-F10 (melanoma) syngeneic tumor cell line.[7]
 - **BI-1910**, mouse anti-PD-1 antibody, relevant isotype controls, and vehicle (e.g., PBS).
 - Sterile syringes, needles, and surgical equipment.
 - Digital calipers.
- Methodology:
 1. Cell Preparation: Culture MC38 cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile, serum-free medium or PBS at a concentration of 10×10^6 cells/mL.
 2. Tumor Implantation: Subcutaneously inject 1×10^6 cells (in 100 μ L) into the right flank of each mouse.
 3. Tumor Growth & Randomization: Monitor tumor growth every 2-3 days using calipers. When tumors reach an average volume of $\sim 100 \text{ mm}^3$ (Volume = (length x width²)/2), randomize mice into treatment groups (n=8-10 per group).[8]
 4. Treatment Groups:
 - Group 1: Vehicle + Isotype Control
 - Group 2: **BI-1910** (e.g., 10 mg/kg, intravenously, weekly)[5]
 - Group 3: Anti-PD-1 antibody (e.g., 5 mg/kg, intraperitoneally, twice weekly)

- Group 4: **BI-1910** + Anti-PD-1 antibody (same dosing regimen)
- 5. Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.
- 6. Endpoint: The study concludes when tumors in the control group reach the pre-defined maximum size (e.g., 1500 mm³), or after a set duration. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss).
- Data Analysis:
 - Plot mean tumor volume over time for each group.
 - Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
 - Perform statistical analysis (e.g., ANOVA) to determine significant differences between groups.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies

These protocols are designed to understand the exposure of **BI-1910** in vivo and its biological effect on target immune cells.



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Caption: Integrated workflow for PK/PD studies.

Protocol 2.3.1: Murine Pharmacokinetic Study

- Objective: To determine key PK parameters of **BI-1910** in mice following a single intravenous dose.^{[9][10]}
- Methodology:
 1. Use non-tumor-bearing C57BL/6 or hTNFR2 transgenic mice (n=3-5 per time point or using serial bleeding).^[9]
 2. Administer a single IV dose of **BI-1910** (e.g., 10 mg/kg).
 3. Collect blood samples (~50-100 µL) via submandibular or retro-orbital bleed at pre-defined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, 1 week).^{[10][11]}
 4. Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
 5. Centrifuge blood to separate plasma and store plasma at -80°C until analysis.
 6. Develop and validate a sandwich ELISA to specifically quantify human IgG2 (**BI-1910**) in mouse plasma.
 7. Analyze plasma samples to determine **BI-1910** concentration at each time point.
- Data Analysis:
 - Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Protocol 2.3.2: Pharmacodynamic Biomarker Analysis

- Objective: To measure the effect of **BI-1910** treatment on immune cell populations in the tumor and periphery.
- Methodology:

1. Use tissues collected at the endpoint of the in vivo efficacy study (Protocol 2.2.1).
 2. Tumor Processing: Excise tumors, weigh them, and create single-cell suspensions by mechanical dissociation and enzymatic digestion (e.g., with collagenase/DNase).
 3. Blood Processing: Collect terminal blood via cardiac puncture and isolate PBMCs.
 4. Flow Cytometry: Stain single-cell suspensions with a panel of antibodies to identify and quantify key immune populations (e.g., CD4+ T cells, CD8+ T cells, Tregs [FoxP3+], NK cells) and their activation status (e.g., CD69, Granzyme B).
 5. Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin, embed in paraffin, and perform IHC staining for markers like CD8 to visualize T-cell infiltration into the tumor.
- Data Analysis:
 - Quantify the number and percentage of different immune cell subsets per milligram of tumor tissue or per million PBMCs.
 - Compare cell populations between treatment groups using statistical tests (e.g., t-test or ANOVA).

Data Presentation

Quantitative data from the described protocols should be summarized in clear, structured tables for comparative analysis.

Table 1: Representative In Vitro T-Cell Activation Data

Analyte	Readout	BI-1910 EC ₅₀ (ng/mL)	Isotype Control EC ₅₀ (ng/mL)
CD8+ T Cells	CD69 Upregulation	150.5	>10,000
	CD25 Upregulation	210.2	>10,000
	Proliferation (% CFSE low)	450.8	>10,000
CD4+ T Cells	CD69 Upregulation	185.3	>10,000

| | Proliferation (% CFSE low) | 512.1 | >10,000 |

Table 2: Representative In Vivo Anti-Tumor Efficacy Data

Treatment Group	Mean Final Tumor Volume (mm ³) ± SEM	Tumor Growth Inhibition (%)	p-value vs. Vehicle
Vehicle Control	1450 ± 125	-	-
BI-1910	870 ± 95	40.0	<0.05
anti-PD1	798 ± 102	45.0	<0.05

| **BI-1910** + anti-PD1 | 348 ± 55 | 76.0 | <0.001 |

Table 3: Representative Murine Pharmacokinetic Parameters (Single 10 mg/kg IV Dose)

Parameter	Unit	Value
C _{max} (Max Concentration)	µg/mL	150.2
T _{max} (Time to Max Conc.)	hours	0.25
AUC _{0-inf} (Area Under Curve)	µg*h/mL	15,400
t _{1/2} (Half-life)	hours	120

| CL (Clearance) | mL/h/kg | 0.65 |

Table 4: Representative Pharmacodynamic Modulation in Tumors (Day 21)

Biomarker	Vehicle Control (Cells/mg tumor)	BI-1910 Treated (Cells/mg tumor)	Fold Change	p-value
CD8+ T Cells	150 ± 25	450 ± 50	3.0	<0.01
CD4+ T Cells	200 ± 30	420 ± 45	2.1	<0.05
Regulatory T Cells (Tregs)	80 ± 15	95 ± 20	1.2	>0.05

| CD8+ / Treg Ratio | 1.88 | 4.74 | 2.5 | <0.01 |

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